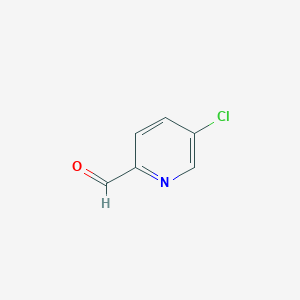

5-Chloro-2-formylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-5-1-2-6(4-9)8-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLBDBOSXXSZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435560 | |

| Record name | 5-CHLORO-2-FORMYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31181-89-2 | |

| Record name | 5-CHLORO-2-FORMYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloropyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 5-Chloro-2-formylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and capacity for functionalization make it a highly sought-after building block in the synthesis of novel therapeutic agents.[3][4] Among the vast family of pyridine derivatives, 5-Chloro-2-formylpyridine (also known as 5-Chloropyridine-2-carboxaldehyde) stands out as a particularly versatile intermediate. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its reactivity and strategic applications in modern drug discovery.

Core Characteristics of this compound

This compound (CAS Number: 31181-89-2) is a solid organic compound whose utility is derived from its bifunctional nature: a reactive aldehyde group at the 2-position and a chlorine atom at the 5-position of the pyridine ring.[5][6] This specific arrangement of functional groups provides a powerful handle for synthetic chemists to construct complex molecular architectures.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 31181-89-2 | [7][8] |

| Molecular Formula | C₆H₄ClNO | [7][8] |

| Molecular Weight | 141.56 g/mol | [7][8] |

| Appearance | White to yellow or orange powder/crystal | [6][9] |

| Melting Point | 66-68 °C | [9][10] |

| Boiling Point | 208 °C | [9][10] |

| Solubility | Soluble in methanol and other common organic solvents like DMSO and dichloromethane. | [5][9] |

| Purity | Typically ≥96-98% (GC) | [6][7] |

Safety and Handling

This compound is classified as an irritant.[5][11] It is known to cause serious eye irritation and may cause an allergic skin reaction.[11] Therefore, adherence to strict laboratory safety protocols is essential.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety goggles.[5][12]

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation. Keep away from sources of ignition and strong oxidizing agents.[5]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[5][9]

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[5] If skin contact occurs, wash thoroughly with soap and water.

Synthesis of this compound

The preparation of substituted pyridine aldehydes can be achieved through various synthetic routes. A common and reliable method involves the oxidation of the corresponding methylpyridine (picoline).[13][14] Another effective approach is the reduction of a carboxylic acid derivative, which offers good control and yields.[15]

Example Protocol: Synthesis via DIBAL-H Reduction

This protocol describes the synthesis of this compound from 5-chloropyridine-2-carboxylic acid. The causality behind this two-step process is straightforward: the carboxylic acid is first converted to an ester to create a less reactive intermediate that is amenable to controlled reduction. Diisobutylaluminium hydride (DIBAL-H) is a powerful yet selective reducing agent that can convert esters to aldehydes at low temperatures, preventing over-reduction to the alcohol.

Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Esterification:

-

To a solution of 5-chloropyridine-2-carboxylic acid (1.0 eq) in ethanol, add a catalytic amount of 4M HCl in dioxane.[15]

-

Heat the reaction mixture at 90 °C for approximately 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude ethyl 5-chloropyridine-2-carboxylate, typically by column chromatography.

-

-

DIBAL-H Reduction:

-

Dissolve the purified ethyl 5-chloropyridine-2-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon or Nitrogen).[15]

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of 1M DIBAL-H in toluene (approx. 2.2 eq) dropwise, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, allow the reaction to proceed for 20-30 minutes at -78 °C.

-

Quench the reaction carefully by the slow addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-chloropyridine-2-carbaldehyde.[15] The product can be further purified by column chromatography if necessary.

-

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the predictable reactivity of its aldehyde functional group. The electron-withdrawing nature of the pyridine ring and the chloro-substituent enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack.[13][16]

Core Reactivity: Nucleophilic Addition

Caption: Generalized mechanism of nucleophilic attack on the aldehyde.

Key Synthetic Transformations

-

Schiff Base Formation: The reaction with primary amines to form imines (Schiff bases) is a fundamental transformation. These iminopyridine products are crucial bidentate ligands in coordination chemistry and serve as intermediates for more complex heterocyclic systems.[13]

-

Thiosemicarbazone Synthesis: Condensation with thiosemicarbazide yields thiosemicarbazones. This reaction is of significant interest in medicinal chemistry, as substituted pyridine-2-carboxaldehyde thiosemicarbazones have been evaluated for their antineoplastic (anticancer) activities.[14]

-

Protocol: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol. Add an equimolar amount of thiosemicarbazide. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction. The mixture is typically heated to reflux until the reaction is complete (monitored by TLC). The product often precipitates upon cooling and can be isolated by filtration.

-

-

Chalcone Synthesis: This compound serves as a precursor in Claisen-Schmidt condensations with aromatic ketones to form chalcones. These reactions are often catalyzed by base or acid and can even be performed under solvent-free conditions using solid catalysts.[17] Chalcones are well-known scaffolds for various biological activities.

Applications in Drug Discovery and Development

The pyridine ring is a bioisostere for the phenyl ring but offers distinct advantages, including improved solubility and the ability to act as a hydrogen bond acceptor, enhancing drug-target interactions.[4] The presence of chlorine can further modulate a molecule's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and binding affinity.[18][19]

This compound is therefore a strategic starting material for accessing novel chemical space in drug discovery programs.[6]

Drug Discovery Workflow

Caption: Role of this compound in a drug discovery pipeline.

Its derivatives have been investigated for a wide range of therapeutic applications:

-

Anticancer Agents: As a precursor to thiosemicarbazones, it contributes to the development of compounds with potential antineoplastic properties.[6][14]

-

Anti-inflammatory and Antimicrobial Agents: The substituted pyridine core is integral to many compounds designed to have anti-inflammatory, antibacterial, or antifungal activities.[6][20]

-

Enzyme Inhibitors: Pyridine-based molecules are known to inhibit various clinically important enzymes, making this scaffold valuable for designing targeted therapies.[20]

Conclusion

This compound (CAS 31181-89-2) is more than just a chemical reagent; it is a strategic tool for medicinal chemists and researchers. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an invaluable building block. By leveraging its dual functionality, scientists can efficiently generate diverse libraries of complex molecules for screening and lead optimization, accelerating the path toward the discovery of novel and effective therapeutics. As the demand for innovative drug candidates continues to grow, the importance of versatile intermediates like this compound in the synthetic chemist's arsenal will only increase.

References

-

Pyridine-2-carbaldehyde - Wikipedia . Wikipedia. [Link]

-

Role of pyridines as enzyme inhibitors in medicinal chemistry . ResearchGate. [Link]

-

Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone . PubMed. [Link]

-

CAS 31181-89-2 - ChemBK . ChemBK. [Link]

- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate....

-

Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes . Dalton Transactions (RSC Publishing). [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review . MDPI. [Link]

-

One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities . Asian Journal of Chemistry. [Link]

-

This compound | 31181-89-2 . INDOFINE Chemical Company. [Link]

-

SAFETY DATA SHEET . Angene. [Link]

-

SAFETY DATA SHEET . AFG Bioscience. [Link]

-

This compound CAS#: 31181-89-2 . ChemWhat. [Link]

-

5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 . PubChem. [Link]

-

5-Chloro-2-pyridone | C5H4ClNO | CID 77889 . PubChem. [Link]

-

Reactions and Mechanisms . Master Organic Chemistry. [Link]

- CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.

-

Organic Syntheses Procedure . Organic Syntheses. [Link]

-

An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde . ResearchGate. [Link]

- CN101906068A - Preparation method of 2-pyridine carboxaldehyde.

-

Intro to Reaction Mechanisms: Crash Course Organic Chemistry #13 . YouTube. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

-

The Trick for Learning Reaction Mechanisms | 4 Patterns | Organic Chemistry . YouTube. [Link]

-

5 Rules for Organic Reaction Mechanisms . YouTube. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed. [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design . MDPI. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design . MDPI. [Link]

-

Introduction to Reaction Mechanisms . YouTube. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. chembk.com [chembk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 31181-89-2 | INDOFINE Chemical Company [indofinechemical.com]

- 8. scbt.com [scbt.com]

- 9. This compound manufacturers and suppliers in india [chemicalbook.com]

- 10. chemwhat.com [chemwhat.com]

- 11. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. afgsci.com [afgsci.com]

- 13. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 14. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | 31181-89-2 [chemicalbook.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. asianpubs.org [asianpubs.org]

- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to 5-Chloro-2-formylpyridine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 5-Chloro-2-formylpyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and critical applications, with a focus on providing practical, field-proven insights.

Introduction: The Significance of a Halogenated Pyridine Aldehyde

This compound (also known as 5-chloropicolinaldehyde) is a bifunctional organic compound featuring a pyridine ring substituted with a reactive aldehyde group and a chlorine atom. This specific arrangement of functional groups makes it a highly valuable intermediate in the synthesis of complex organic molecules. The pyridine core is a prevalent scaffold in numerous approved pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The chlorine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. Simultaneously, the aldehyde group is a gateway for forming carbon-carbon and carbon-nitrogen bonds through reactions like condensations, reductive aminations, and Wittig reactions. This dual reactivity is paramount in the construction of compound libraries for drug discovery, enabling systematic exploration of a molecule's structure-activity relationship (SAR).

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value |

| Molecular Formula | C₆H₄ClNO |

| Molecular Weight | 141.56 g/mol [1] |

| CAS Number | 31181-89-2 |

| Appearance | White to yellow or orange solid/powder |

| Melting Point | 66-68 °C |

| Boiling Point | 208 °C |

| Solubility | Soluble in methanol and other common organic solvents |

| InChI Key | YYLBDBOSXXSZQQ-UHFFFAOYSA-N[1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved through the oxidation of the corresponding primary alcohol, (5-chloropyridin-2-yl)methanol. This precursor is, in turn, accessible from commercially available 5-chloropicolinic acid. This two-step approach offers high yields and avoids the use of harsh or non-selective reagents that can be problematic in direct oxidation of the corresponding methyl-pyridine.

Synthesis Workflow Overview

The following diagram illustrates the logical flow from the starting carboxylic acid to the final aldehyde product.

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful isolation and characterization of the intermediate alcohol confirms the efficacy of the first step before proceeding to the final oxidation.

Part A: Synthesis of (5-Chloropyridin-2-yl)methanol (Intermediate)

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-chloropicolinate (15.7 mmol, 1.0 eq) in methanol (50 mL). Causality: Methyl 5-chloropicolinate is used as it is more readily reduced than the free carboxylic acid. Methanol is an appropriate protic solvent for sodium borohydride reductions.

-

Reduction: Cool the solution to 0 °C using an ice-water bath. Add sodium borohydride (NaBH₄) (47.2 mmol, 3.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. The 3-fold excess of NaBH₄ ensures complete conversion of the ester.

-

Reaction Monitoring & Quenching: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). Once the starting material is consumed, carefully quench the reaction by slowly adding 1M hydrochloric acid (15 mL) at 0 °C to neutralize excess NaBH₄.

-

Work-up and Isolation: Concentrate the mixture in vacuo to remove most of the methanol. Partition the resulting residue between ethyl acetate (3 x 100 mL) and a saturated aqueous solution of sodium bicarbonate. Causality: The bicarbonate solution neutralizes the acid and ensures the product, a weak base, is in its free form for efficient extraction into the organic layer.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography (eluting with a gradient of 0% to 60% ethyl acetate in hexanes) to yield (5-chloropyridin-2-yl)methanol as an off-white solid (95% yield).[2]

Part B: Synthesis of this compound (Final Product)

-

Reagent Setup: To a 100 mL round-bottom flask, add a solution of (5-chloropyridin-2-yl)methanol (14.6 mmol, 1.0 eq) in dichloromethane (40 mL).

-

Oxidation: Add activated manganese dioxide (MnO₂) (73.0 mmol, 5.0 eq) to the solution. Stir the resulting black suspension vigorously at room temperature. Causality: MnO₂ is a mild and selective oxidizing agent for converting benzylic and allylic alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad with additional dichloromethane. Causality: Celite filtration is a standard and effective method for removing fine solid precipitates like MnO₂.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography (eluting with a gradient of 0% to 40% ethyl acetate in hexanes) to afford this compound as a white to pale yellow solid.

Spectroscopic Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | The spectrum will show characteristic signals for the aldehyde proton (singlet, ~10.0 ppm), and three aromatic protons on the pyridine ring, each exhibiting coupling to the others. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine and aldehyde groups. |

| ¹³C NMR | The spectrum will display six distinct carbon signals. The aldehyde carbonyl carbon will appear significantly downfield (~192 ppm). The five carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts determined by the positions of the substituents. |

| Mass Spec. | Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 141. A characteristic M+2 peak at m/z = 143 with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) or the formyl group (M-29).[3] |

| FTIR | The infrared spectrum will exhibit a strong, sharp absorption band for the aldehyde C=O stretch, typically in the range of 1700-1720 cm⁻¹. C-H stretching of the aldehyde proton may be visible around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C=C and C=N stretching bands will appear in the 1400-1600 cm⁻¹ region.[4] |

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound is best illustrated through its application as a key intermediate in the synthesis of biologically active molecules, particularly in oncology.

Precursor for Kinase Inhibitors (e.g., Sorafenib Analogues)

Sorafenib is a multi-kinase inhibitor approved for the treatment of certain types of kidney and liver cancer.[5] The core structure of Sorafenib features a pyridine-2-carboxamide moiety linked to a phenoxy aniline group. This compound serves as an excellent starting point for generating analogues of such drugs. The aldehyde can be converted to a carboxylic acid or an amide, and the chlorine atom can be used for coupling reactions to introduce various substituted aryl groups.

The diagram below outlines a generalized workflow for synthesizing a Sorafenib-like scaffold starting from this compound.

Caption: Synthetic pathway to Sorafenib analogues.

Synthesis of Scaffolds for Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[6][7] The 2-anilinopyrimidine scaffold is a common feature in many CDK inhibitors. This compound can be used to construct heterocyclic systems that mimic or are bioisosteres of these scaffolds. For instance, the aldehyde can undergo a condensation reaction with an active methylene compound, followed by cyclization to form a substituted pyridine ring, which can then be further elaborated.

Key Experimental Workflow: Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction that utilizes an aldehyde and an active methylene compound.[8][9] This reaction is fundamental for extending the carbon skeleton and introducing further functionality.

Protocol: Knoevenagel Condensation of this compound with Malononitrile

-

Reagent Setup: In a 50 mL flask, dissolve this compound (10 mmol, 1.0 eq) and malononitrile (11 mmol, 1.1 eq) in ethanol (20 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, 0.01 eq). Causality: Piperidine, a weak base, is sufficient to deprotonate the highly acidic methylene protons of malononitrile, initiating the condensation.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The product often precipitates from the reaction mixture as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo. The product, (5-chloropyridin-2-ylmethylene)malononitrile, can be used in subsequent steps without further purification.

Safety, Handling, and Storage

As with all pyridine derivatives and aldehydes, proper safety precautions are mandatory.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is suitable), safety goggles, and a lab coat.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Never pour pyridine-containing compounds down the drain.[10]

Conclusion

This compound is a potent and versatile chemical intermediate whose value in modern drug discovery is clear. Its dual functionality allows for a wide array of chemical transformations, making it an indispensable tool for medicinal chemists synthesizing novel kinase inhibitors and other complex therapeutic agents. The synthetic protocols and application workflows described herein provide a robust framework for the effective and safe utilization of this important building block.

References

-

Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances. Available at: [Link]

-

Knoevenagel Condensation. Cambridge University Press. Available at: [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]

-

Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. National Institutes of Health. Available at: [Link]

-

New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. MDPI. Available at: [Link]

-

Knoevenagel condensation. Wikipedia. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central. Available at: [Link]

-

ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. PubMed. Available at: [Link]

-

Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. National Institutes of Health. Available at: [Link]

- Synthesis method of 2-chloro-5-chloromethylpyridine. Google Patents.

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 5-Chloro-2-formylpyridine

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-formylpyridine

Executive Summary

This compound, also known as 5-chloropicolinaldehyde, is a pivotal heterocyclic building block in the development of novel therapeutic agents and functional materials. Its unique substitution pattern—an electron-withdrawing aldehyde at the 2-position and a halogen at the 5-position—renders it a versatile intermediate for introducing the pyridyl moiety into larger molecular scaffolds. This guide provides a comprehensive overview of the most effective and field-proven synthetic strategies for preparing this compound, tailored for researchers and process chemists in the pharmaceutical and chemical industries. We will delve into the mechanistic underpinnings of key transformations, present detailed experimental protocols, and offer a comparative analysis of the primary synthetic routes to guide methodology selection based on scale, efficiency, and safety considerations.

Introduction: The Strategic Importance of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs. The specific isomer, this compound (CAS No: 31181-89-2, Molecular Formula: C₆H₄ClNO, Molecular Weight: 141.56 g/mol ), serves as a critical precursor for compounds where the pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site, the aldehyde can be elaborated into various functional groups, and the chlorine atom provides a handle for cross-coupling reactions.[1][2][3] Its utility is demonstrated in the synthesis of kinase inhibitors, agrochemicals, and ligands for catalysis.[4] Understanding the nuances of its synthesis is therefore crucial for enabling discovery and development programs.

Physical and Chemical Properties:

-

Appearance: White to yellow or orange crystalline solid[5]

-

Melting Point: 66-68 °C[5]

-

Boiling Point: 208 °C[5]

-

Solubility: Soluble in methanol and other common organic solvents[5]

This guide will focus on three primary, validated synthetic approaches, providing the necessary detail for practical implementation and optimization.

Core Synthetic Strategies: A Mechanistic Perspective

The can be approached from several distinct starting materials. The choice of route often depends on the availability of precursors, desired scale, and tolerance for specific reagents. We will explore the most robust and widely adopted methods.

Method A: Selective Oxidation of 2-Chloro-5-methylpyridine

The most direct and frequently employed route is the selective oxidation of the methyl group of 2-Chloro-5-methylpyridine. The primary challenge lies in achieving partial oxidation to the aldehyde without over-oxidation to the corresponding carboxylic acid.

Causality Behind Reagent Choice: The selection of the oxidizing agent is paramount. Strong oxidants like potassium permanganate (KMnO₄) can be effective but often require carefully controlled conditions to avoid forming 2-chloropyridine-5-carboxylic acid.[6] Selenium dioxide (SeO₂) is a classic and highly effective reagent for the selective oxidation of activated methyl groups, such as those adjacent to a pyridine ring, and is a preferred method for this transformation.[4]

The mechanism of SeO₂ oxidation involves an ene reaction followed by a[7][8]-sigmatropic rearrangement, which ultimately leads to the aldehyde upon hydrolysis. This process is highly reliable for achieving the desired aldehyde functionality.

Method B: Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[9][10] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[11]

Mechanistic Insight: The reaction of DMF and POCl₃ forms a highly electrophilic chloroiminium ion (the Vilsmeier reagent). This electrophile then attacks an activated aromatic ring. While 2-chloropyridine itself is electron-deficient and generally not a suitable substrate, the reaction can be applied to more complex precursors that cyclize to form the desired product. For instance, reacting certain cyanoolefins with the Vilsmeier reagent can lead to the formation of 2-halogenopyridinealdehydes in a one-pot process.[12] This approach offers an elegant convergence to the target structure from acyclic precursors.

Method C: Reduction-Oxidation Sequence from 2-Chloropyridine-5-carboxylate

An alternative two-step strategy begins with a pyridine ring already functionalized at the 5-position with a chlorine and at the 2-position with an ester, such as methyl or ethyl 2-chloropyridine-5-carboxylate.[13]

-

Reduction to Alcohol: The ester is first reduced to the corresponding primary alcohol, (5-chloropyridin-2-yl)methanol. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) under strictly anhydrous conditions.

-

Oxidation to Aldehyde: The resulting alcohol is then oxidized to the target aldehyde. A key consideration here is the use of a mild oxidizing agent to prevent over-oxidation. Manganese dioxide (MnO₂) is an excellent choice for this step, as it selectively oxidizes allylic and benzylic-type alcohols.

This sequence is highly reliable and provides a high degree of control over the final oxidation state.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on project-specific goals, including scale, cost, and available equipment.

| Parameter | Method A: Oxidation | Method B: Vilsmeier-Haack | Method C: Reduction-Oxidation |

| Starting Material | 2-Chloro-5-methylpyridine | Acyclic cyanoolefins, etc. | 2-Chloropyridine-5-carboxylate |

| Number of Steps | 1 | 1 (from specific precursors) | 2 |

| Typical Yield | Moderate to Good | Moderate | Good to Excellent |

| Scalability | Good | Moderate (can be exothermic) | Excellent |

| Key Reagents | SeO₂, KMnO₄ | DMF, POCl₃ | LiAlH₄, MnO₂ |

| Safety/Toxicity | High (SeO₂ is highly toxic) | Moderate (POCl₃ is corrosive) | High (LiAlH₄ is pyrophoric) |

| Advantages | Direct, atom-economical | Convergent, builds complexity | High control, reliable |

| Disadvantages | Toxic reagents, risk of over-oxidation | Substrate scope can be limited | Two distinct steps, pyrophoric reagent |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices for safety and reproducibility.

Protocol 1: Synthesis via Oxidation of 2-Chloro-5-methylpyridine with SeO₂

This protocol is adapted from established procedures for the oxidation of activated methyl groups.[4]

Step-by-Step Methodology:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging Reagents: To the flask, add 2-chloro-5-methylpyridine (1.0 eq) and a suitable solvent such as dioxane or a xylene/water mixture.

-

Addition of Oxidant: Add selenium dioxide (1.1 eq) to the mixture. Caution: Selenium dioxide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE).

-

Reaction: Heat the mixture to reflux (typically 100-140 °C, depending on the solvent) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated black selenium metal.

-

Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization to afford pure this compound.

Protocol 2: Synthesis via Reduction-Oxidation from an Ester Precursor

This protocol is a reliable two-step sequence.[13]

Step 2a: Reduction of Methyl 2-Chloropyridine-5-carboxylate

-

Setup: Under an inert atmosphere (nitrogen or argon), equip a dry, three-necked flask with a dropping funnel, a thermometer, and a magnetic stirrer.

-

Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0 °C in an ice bath. Caution: LiAlH₄ reacts violently with water.

-

Substrate Addition: Dissolve methyl 2-chloropyridine-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ slurry, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Quenching: Carefully quench the reaction by slowly adding water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Caution: Quenching is highly exothermic and generates hydrogen gas.

-

Isolation: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield crude (5-chloropyridin-2-yl)methanol, which can often be used in the next step without further purification.

Step 2b: Oxidation to this compound

-

Setup: To a round-bottom flask, add the crude (5-chloropyridin-2-yl)methanol from the previous step and a solvent such as dichloromethane or chloroform.

-

Oxidant Addition: Add activated manganese dioxide (MnO₂, 5-10 eq by weight) in portions.

-

Reaction: Stir the suspension vigorously at room temperature for 12-48 hours. The reaction progress can be monitored by TLC.

-

Workup: Upon completion, filter the mixture through a pad of Celite® to remove the MnO₂ solids, washing the pad with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting solid by flash chromatography or recrystallization to yield the final product.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

Caption: Overview of primary synthetic routes to this compound.

Caption: Generalized mechanism of the Vilsmeier-Haack formylation reaction.

Conclusion

The is a well-established process with several viable and robust routes. The direct oxidation of 2-chloro-5-methylpyridine offers the most straightforward path, though it necessitates handling highly toxic selenium reagents. For greater control and scalability, the two-step reduction-oxidation sequence starting from the corresponding carboxylate ester is a superior choice, despite requiring the management of pyrophoric LiAlH₄. Finally, Vilsmeier-Haack type reactions present innovative, convergent strategies that may be advantageous depending on the availability of specific acyclic precursors. The selection of an optimal method requires a careful evaluation of scale, safety protocols, reagent cost, and environmental impact, enabling researchers and drug development professionals to efficiently access this invaluable chemical intermediate.

References

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science. [Link not available]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

- Process for preparing 2-halo-5-halomethylpyridines. (1993).

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical and Chemical Sciences. [Link not available]

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2004). Indian Journal of Chemistry. [Link not available]

- Preparation method of 2-fluoro-5-formyl chloropyridine. (2021).

-

5-Chloropyridine-2-carboxaldehyde. PubChem. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

- Preparation method of 2-chloro-4-iodo-5-methylpyridine. (2013).

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

This compound CAS#: 31181-89-2. ChemWhat. [Link]

-

The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. (2001). ResearchGate. [Link]

-

n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses. [Link]

-

Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. [Link]

- Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes. (1998).

-

Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. (2007). Dalton Transactions. [Link]

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2021). ResearchGate. [Link]

-

Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1993). Journal of Medicinal Chemistry. [Link]

-

An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. (2013). ResearchGate. [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994).

- Preparation of 2-chloro-5-methylpyridine. (1984).

- Process for making 2-chloro-5-methylpyridine. (2017).

- Preparation of 2-chloro-5-methylpyridine. (1986).

- A method for preparation of 2-amino-5-chloro-pyridine. (2017).

- Process for the production of 2-chloro-5-chloromethyl-pyridine. (1993).

-

Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. (2004). Heterocyclic Communications. [Link]

-

A preparation of 2-chloropyridine. (2001). ResearchGate. [Link]

-

Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. (2022). American Chemical Society. [Link]

Sources

- 1. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 31181-89-2 [amp.chemicalbook.com]

- 6. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US5229519A - Process for preparing 2-halo-5-halomethylpyridines - Google Patents [patents.google.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. ijpcbs.com [ijpcbs.com]

- 12. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 5-Chloro-2-formylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-formylpyridine is a pivotal heterocyclic building block in medicinal chemistry, prized for its versatile reactivity and its presence in a variety of biologically active molecules. This guide provides a comprehensive overview of its synthesis, key chemical transformations, and significant applications, particularly in the realm of drug development. By delving into the causality behind experimental choices and providing detailed protocols, this document serves as a practical resource for researchers aiming to leverage the unique properties of this compound in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

Halogenated pyridines are a cornerstone of modern medicinal chemistry, with the strategic incorporation of chlorine atoms often leading to enhanced metabolic stability, improved binding affinity, and modulated pharmacokinetic profiles. This compound, a bifunctional molecule featuring both a reactive aldehyde group and a strategically positioned chlorine atom on the pyridine ring, has emerged as a particularly valuable intermediate. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and site-selective modifications. This dual functionality makes it an ideal scaffold for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. Pyridine derivatives, in general, are integral components of numerous FDA-approved drugs, highlighting the significance of this heterocyclic core in drug design.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClNO | [1] |

| Molecular Weight | 141.55 g/mol | [1] |

| Appearance | White to yellow or orange powder/crystal | |

| Melting Point | 66-68 °C | |

| Boiling Point | 208 °C | |

| Density | 1.332 g/cm³ | |

| Flash Point | 79 °C | |

| Solubility | Soluble in methanol |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): While a publicly available, verified spectrum is not readily accessible, the expected proton NMR spectrum would exhibit three aromatic protons with distinct chemical shifts and coupling constants characteristic of a 2,5-disubstituted pyridine ring, along with a singlet for the aldehydic proton, typically in the range of 9-10 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms of the molecule. The carbonyl carbon of the aldehyde group would appear significantly downfield (typically 190-200 ppm). The five aromatic carbons would have chemical shifts influenced by the nitrogen atom and the chlorine substituent.[2][3][4]

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound would be characterized by a strong carbonyl (C=O) stretching vibration around 1700-1730 cm⁻¹. Other key absorptions would include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aldehyde C-H bond (two weak bands around 2720 and 2820 cm⁻¹), as well as C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.[5][6]

-

MS (Mass Spectrometry): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 141 and an M+2 peak at m/z 143 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of the formyl group (CHO, 29 amu) or a chlorine atom (Cl, 35/37 amu).[7][8]

Synthesis of this compound: A Practical Guide

Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

Oxidation of 2-Chloro-5-methylpyridine

A common and direct approach involves the oxidation of the readily available 2-chloro-5-methylpyridine. Selenium dioxide (SeO₂) is a frequently employed oxidizing agent for the conversion of benzylic and allylic methyl groups to aldehydes, a transformation known as the Riley oxidation.[9]

Caption: Oxidation of 2-chloro-5-methylpyridine to this compound.

Experimental Protocol: Riley Oxidation of 2-Chloro-5-methylpyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methylpyridine (1 equivalent) in 1,4-dioxane.

-

Addition of Oxidant: Add selenium dioxide (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Causality: Dioxane is a common solvent for Riley oxidations as it is relatively inert and has a suitable boiling point. The slight excess of selenium dioxide ensures complete conversion of the starting material. The filtration step is crucial to remove the precipitated elemental selenium.

From 5-Chloropyridine-2-carboxylic Acid

Another viable synthetic route involves the reduction of a 5-chloropyridine-2-carboxylic acid derivative. The carboxylic acid can be converted to an ester or an acid chloride, which is then reduced to the aldehyde using a suitable reducing agent like Diisobutylaluminium hydride (DIBAL-H).

Caption: Synthesis via reduction of a 5-chloropyridine-2-carboxylic acid derivative.

Experimental Protocol: Reduction of Ethyl 5-chloropyridine-2-carboxylate

-

Esterification: Convert 5-chloropyridine-2-carboxylic acid to its ethyl ester by refluxing in ethanol with a catalytic amount of sulfuric acid.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the ethyl 5-chloropyridine-2-carboxylate (1 equivalent) in anhydrous toluene.

-

Reduction: Cool the solution to -78 °C (dry ice/acetone bath) and add a solution of DIBAL-H (1.1 equivalents) in toluene dropwise, maintaining the temperature below -70 °C.

-

Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. Quench the reaction by the slow addition of methanol, followed by water.

-

Work-up and Purification: Allow the mixture to warm to room temperature and filter through a pad of celite. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield this compound.

Causality: The low temperature is critical to prevent over-reduction of the aldehyde to the corresponding alcohol. DIBAL-H is a powerful yet selective reducing agent for this transformation at low temperatures.

Key Reactivity of this compound

The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable precursor for a diverse range of molecular scaffolds.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. In the case of this compound, this reaction allows for the introduction of a vinyl group at the 2-position of the pyridine ring.

Caption: General scheme of the Wittig reaction with this compound.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

-

Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium or potassium tert-butoxide dropwise to generate the ylide (a bright yellow color is typically observed).

-

Reaction with Aldehyde: Stir the ylide solution at 0 °C for 30 minutes, then add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

-

Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the corresponding 2-vinyl-5-chloropyridine.[10]

Causality: The strong base is required to deprotonate the phosphonium salt to form the nucleophilic ylide. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for the synthesis of α,β-unsaturated compounds.[11]

Caption: Knoevenagel condensation of this compound.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The product often precipitates out of the solution.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the 2-(5-chloropyridin-2-yl)methylene)malononitrile.[12][13]

Causality: The weak base is sufficient to deprotonate the active methylene compound, generating a nucleophile that attacks the aldehyde. The subsequent dehydration is often spontaneous and drives the reaction to completion.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. It involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.

Caption: Reductive amination of this compound.

Experimental Protocol: Reductive Amination with Benzylamine

-

Reaction Setup: In a flask, dissolve this compound (1 equivalent) and benzylamine (1.1 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the N-((5-chloropyridin-2-yl)methyl)benzylamine.

Causality: Sodium triacetoxyborohydride is a preferred reducing agent for reductive aminations as it is mild enough to not reduce the starting aldehyde but is effective in reducing the intermediate iminium ion.

Applications in Drug Discovery and Medicinal Chemistry

The 5-chloro-2-substituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in a number of small molecule kinase inhibitors and other therapeutic agents.

Kinase Inhibitors

Antiviral and Antimicrobial Agents

Schiff bases derived from pyridine aldehydes have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[19][20][21] The imine linkage in Schiff bases is often crucial for their biological activity. This compound serves as a key starting material for the synthesis of a library of Schiff bases for screening against various pathogens.[22][23][24][25]

Safety and Handling

This compound is an irritant and may cause skin and serious eye irritation. It is harmful if swallowed and may cause respiratory irritation. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for researchers aiming to exploit its full potential in the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the strategic use of such well-defined and reactive intermediates will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Knoevenagel condensation - Wikipedia. (URL: [Link])

-

Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - RSC Publishing. (URL: [Link])

-

5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])

-

DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Publishing. (URL: [Link])

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (URL: [Link])

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ASPECTS OF O-AND N-DONOR SCHIFF BASE LIGANDS AND THEIR Co (II) & Zn (II) COMPLEXE - TSI Journals. (URL: [Link])

-

Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])

-

Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs - PubMed. (URL: [Link])

-

A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. (URL: [Link])

- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google P

-

Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][13][19]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed. (URL: [Link])

-

DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - ResearchGate. (URL: [Link])

-

Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][11][12]benzodiazepin-1( 2H)-ones - PubMed. (URL: [Link])

-

Knoevenagel condensation of aldehydes with ethyl cyanoacetate a - ResearchGate. (URL: [Link])

-

Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. (URL: [Link])

-

Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - Semantic Scholar. (URL: [Link])

-

Interpreting Infrared Spectra - Specac Ltd. (URL: [Link])

-

Synthesis, Investigation, Biological Evaluation, and Application of Coordination Compounds with Schiff Base—A Review - MDPI. (URL: [Link])

-

Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC - NIH. (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (URL: [Link])

-

Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - RSC Publishing. (URL: [Link])

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (URL: [Link])

- US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google P

-

Synthesis and antiviral activity of the carbocyclic analogues of (E)-5-(2-halovinyl)-2'-deoxyuridines and (E) - PubMed. (URL: [Link])

-

Infrared spectra (cm A1 ) of 2-formylpyridine N(4)-antipyrinylthiosemicarbazone and its complexes - ResearchGate. (URL: [Link])

-

Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (URL: [Link])

-

5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google P

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed Central. (URL: [Link])

-

Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique - PubMed. (URL: [Link])

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

Antiviral Agents - PMC - PubMed Central - NIH. (URL: [Link])

-

Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2' - PubMed. (URL: [Link])

-

Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed. (URL: [Link])

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (URL: [Link])

-

(PDF) FTIR Spectrum of 2-chloro-6-methyl Pyridine - ResearchGate. (URL: [Link])

-

ChemInform Abstract: Reaction of 2-(Aminomethyl)pyridine with Selenium Dioxide: Synthesis and Structure of Selenium-Bridged Imidazo[1,5-a]pyridine Derivatives. - ResearchGate. (URL: [Link])

Sources

- 1. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. sciepub.com [sciepub.com]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. asianpubs.org [asianpubs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and antiviral activity of the carbocyclic analogues of (E)-5-(2-halovinyl)-2'-deoxyuridines and (E)-5-(2-halovinyl)-2'-deoxycytidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 5-Chloro-2-formylpyridine

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-formylpyridine for Pharmaceutical Research and Development

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of pharmaceutically active compounds. Its utility in drug discovery is significant, yet its efficacy in synthetic and physiological systems is fundamentally governed by its solubility. Low aqueous solubility can impede in-vitro assay reliability and lead to poor bioavailability, presenting considerable challenges during drug development.[1][2] This technical guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive examination of the . We delve into its physicochemical properties, analyze the structural features influencing its solubility, and present a detailed, field-proven protocol for its experimental determination. Furthermore, this guide explores the critical effects of solvent polarity, pH, and temperature on its solubility, offering actionable insights for reaction optimization, purification, and formulation development.

Introduction to this compound

Chemical Structure and Physicochemical Properties

This compound, also known as 5-Chloropyridine-2-carboxaldehyde, is a substituted pyridine derivative. Its structure features a pyridine ring substituted with a chlorine atom at the 5-position and a formyl (aldehyde) group at the 2-position. This unique arrangement of functional groups dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClNO | [3],[4],[5] |

| Molecular Weight | 141.56 g/mol | [3],[4],[5] |

| Appearance | White to yellow or orange powder/crystal | [6],[7] |

| Melting Point | 66-68 °C | [7],[8] |

| Boiling Point | ~208 °C | [7],[8] |

| CAS Number | 31181-89-2 | [3],[5] |

Significance in Medicinal Chemistry

The incorporation of a chlorine atom into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[9] The pyridine scaffold itself is a prevalent feature in numerous approved drugs.[10] Consequently, this compound serves as a valuable intermediate for synthesizing a wide range of complex molecules with potential therapeutic applications, including antimicrobial and anti-malarial agents.[11]

The Critical Role of Solubility in Drug Development

Solubility is a critical physical property that influences a drug's journey from the lab to the clinic.[12] Low solubility can result in:

-

Unreliable in-vitro testing: Precipitated compounds in biological assays can lead to inconsistent and misleading results.[1][2]

-

Poor bioavailability: A drug must dissolve to be absorbed into the bloodstream.

-

Formulation challenges: Developing a stable and effective dosage form for an insoluble compound is complex and costly.

Therefore, a thorough understanding and accurate measurement of the solubility of key intermediates like this compound are essential for successful drug development.[1]

Qualitative and Predicted Solubility Profile

Analysis of Molecular Structure

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making the molecule polar and capable of acting as a hydrogen bond acceptor.[16]

-

Formyl Group: The aldehyde group (-CHO) is highly polar and can also participate in hydrogen bonding as an acceptor.

-

Chloro Group: The chlorine atom is electronegative, contributing to the molecule's overall polarity.

The combination of these features results in a moderately polar molecule. It is expected to be more soluble in polar solvents than in non-polar hydrocarbon solvents. One supplier notes its solubility in methanol.[6][7]

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the solvent. Known to be soluble in Methanol.[6][7] |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Moderate to High | Favorable dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | Mismatch in polarity ("like dissolves like" principle).[15] |

| Chlorinated | Dichloromethane (DCM) | High | Structural similarity and favorable dispersion forces. DCM is a common solvent for reactions involving pyridine derivatives.[17] |

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, experimental measurement is required. The shake-flask method is universally regarded as the 'gold standard' for determining thermodynamic (or equilibrium) solubility due to its reliability.[18][19]

Principle: The Shake-Flask Method

This method involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture for an extended period. This allows the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After separating the undissolved solid, the concentration of the compound in the resulting saturated solution is measured, which defines its solubility.[18]

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system for determining the thermodynamic .

Materials and Reagents:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, pH 7.4 PBS, Ethanol, Acetonitrile, Dichloromethane)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Methodology:

-

Preparation: Add an excess of solid this compound to a glass vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[18]

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2 mL) to the vial.

-

Equilibration (Causality Check): Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate vigorously for at least 24-48 hours. This extended incubation is critical to ensure the system reaches true thermodynamic equilibrium, as shorter times may only yield kinetic solubility values, which can overestimate the true solubility.[2]

-

Phase Separation (Validation Step):

-

Allow the vials to rest at the set temperature for 1-2 hours to let the solid settle.[18]

-

To remove undissolved solid, centrifuge the samples at high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a solvent-compatible syringe filter. This dual separation process (centrifugation followed by filtration) is crucial to ensure no solid particulates are carried over, which would artificially inflate the measured concentration.

-

-

Sample Preparation for Analysis: Accurately dilute the clear, filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Concentration Analysis:

-

UV-Vis Spectroscopy: Determine the wavelength of maximum absorbance (λ_max) for this compound. Prepare a calibration curve using standard solutions of known concentrations. Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.[20][21]

-

HPLC: Develop a suitable HPLC method (column, mobile phase, flow rate). Prepare a calibration curve by injecting standard solutions of known concentrations. Inject the diluted sample and determine its concentration based on the peak area. HPLC is generally more sensitive and specific than UV-Vis.[22]

-

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Report the results in units such as mg/mL or µg/mL.

Workflow Visualization

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Factors Influencing the Solubility of this compound

The Effect of Solvent Polarity

As predicted, the solubility of this moderately polar compound is highly dependent on the polarity of the solvent. It will dissolve best in solvents with similar polarity, such as alcohols (methanol, ethanol) and polar aprotic solvents (DMSO, acetonitrile), where favorable dipole-dipole interactions can be established.[15] Conversely, it will exhibit poor solubility in non-polar solvents like hexane, where the strong solute-solute interactions are not overcome by weak solute-solvent interactions.

The Critical Influence of pH

For ionizable compounds, pH is one of the most powerful tools for manipulating aqueous solubility.[23] The nitrogen atom in the pyridine ring of this compound is weakly basic (pKa of the conjugate acid, pyridinium, is ~5.2).[24]

-

In Acidic Solutions (Low pH): At a pH below its pKa, the nitrogen atom will become protonated, forming a positively charged pyridinium salt. This ionic species is significantly more polar than the neutral molecule and will exhibit dramatically increased solubility in aqueous media.[25][26]

-

In Neutral or Basic Solutions (High pH): At a pH well above its pKa, the compound will exist predominantly in its neutral, less polar form. In this state, its aqueous solubility will be much lower and governed by its intrinsic solubility (S₀).

This pH-dependent behavior is a cornerstone of formulation science, allowing for the creation of injectable or oral solutions by adjusting the pH of the vehicle.

Conceptual Diagram of pH-Dependent Solubility

Caption: Figure 2: pH Effect on this compound Solubility.

The Effect of Temperature